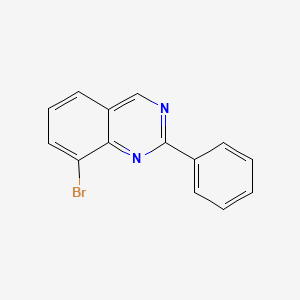
8-Bromo-2-phenylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2-phenylquinazoline: is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a bromine atom at the 8th position and a phenyl group at the 2nd position of the quinazoline ring enhances its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-phenylquinazoline typically involves the bromination of 2-phenylquinazoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinazoline ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: 8-Bromo-2-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of 2-phenylquinazoline.
Substitution: Formation of 8-substituted-2-phenylquinazoline derivatives.
科学的研究の応用
Chemistry: 8-Bromo-2-phenylquinazoline is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound is being investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various therapeutic agents. Its ability to undergo diverse chemical reactions makes it a versatile compound in drug discovery and development.
作用機序
The mechanism of action of 8-Bromo-2-phenylquinazoline involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The bromine atom and phenyl group contribute to its binding affinity and specificity towards these targets.
類似化合物との比較
2-Phenylquinazoline: Lacks the bromine atom, resulting in different chemical and biological properties.
8-Chloro-2-phenylquinazoline: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
8-Methyl-2-phenylquinazoline:
Uniqueness: 8-Bromo-2-phenylquinazoline is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity compared to its analogs. The bromine atom increases the compound’s ability to participate in substitution reactions and improves its binding affinity to molecular targets, making it a valuable compound in scientific research and drug development.
生物活性
8-Bromo-2-phenylquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and hepatoprotection. The presence of a bromine atom at the 8th position and a phenyl group at the 2nd position enhances its reactivity and biological potential compared to other quinazoline derivatives.
The unique structure of this compound contributes to its biological activity. The bromine atom increases its ability to participate in substitution reactions, enhancing its binding affinity to various molecular targets, particularly enzymes involved in disease pathways.
The mechanism by which this compound exerts its biological effects primarily involves inhibition of specific enzymes, such as kinases that play critical roles in cellular signaling pathways. This inhibition can lead to reduced cell proliferation, particularly in cancerous cells.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, research indicates that this compound can inhibit the growth of various cancer cell lines through mechanisms such as inducing apoptosis and cell cycle arrest.
Case Study: Antitumor Activity
A study evaluated a series of quinazoline derivatives, including this compound, against multiple cancer cell lines (MGC-803, MCF-7, PC-9). The results demonstrated low micromolar cytotoxicity across these cell lines, with significant effects on cell migration and apoptosis induction .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MGC-803 | Not specified | Induces apoptosis via mitochondrial pathway |
| Compound 18 | MGC-803 | 0.85 | Induces G2/M arrest and apoptosis |
Hepatoprotective Effects
In addition to its anticancer properties, this compound has shown hepatoprotective potential. A study involving rats treated with thioacetamide (a hepatotoxic agent) revealed that administration of this compound led to a dose-dependent improvement in liver function markers and a reduction in oxidative stress indicators .
Case Study: Hepatoprotective Study
Rats were divided into groups receiving different doses of this compound alongside a control group treated with Silymarin. The findings indicated that the compound significantly reduced liver fibrosis and improved overall liver status compared to controls.
| Treatment Group | Dose (mg/kg) | Liver Function Improvement |
|---|---|---|
| Control (Silymarin) | 50 | Significant |
| Q-Br Low Dose | 25 | Moderate |
| Q-Br High Dose | 50 | Significant |
特性
分子式 |
C14H9BrN2 |
|---|---|
分子量 |
285.14 g/mol |
IUPAC名 |
8-bromo-2-phenylquinazoline |
InChI |
InChI=1S/C14H9BrN2/c15-12-8-4-7-11-9-16-14(17-13(11)12)10-5-2-1-3-6-10/h1-9H |
InChIキー |
YFDHYUWPGNKGAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC=C3C=CC=C(C3=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















